REACTION_CXSMILES
|
N(OC(C)(C)C)=O.N[C:9]1[C:10]([C:22]#[N:23])=[C:11]2[CH:20]=[CH:19][CH:18]=[C:17]3[C:12]2=[C:13]([CH:21]=1)[CH2:14][O:15][CH2:16]3.C(Cl)[Cl:25]>C(#N)C.[Cu](Cl)Cl>[Cl:25][C:9]1[C:10]([C:22]#[N:23])=[C:11]2[CH:20]=[CH:19][CH:18]=[C:17]3[C:12]2=[C:13]([CH:21]=1)[CH2:14][O:15][CH2:16]3
|
Name
|
|
Quantity
|
27.5 mL
|
Type
|
reactant
|
Smiles
|
N(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
22.5 g
|
Type
|
catalyst
|
Smiles
|
[Cu](Cl)Cl
|
Name
|
|
Quantity
|
29.2 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=C2C3=C(COCC3=CC=C2)C1)C#N
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
The reaction solution was stirred at 65° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to return to room temperature
|
Type
|
WASH
|
Details
|
The mixture was washed in succession with 1N aqueous hydrochloric acid solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting crude product was purified by silica gel column chromatography
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C2C3=C(COCC3=CC=C2)C1)C#N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.7 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |